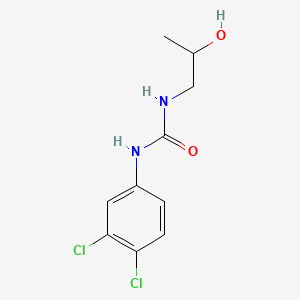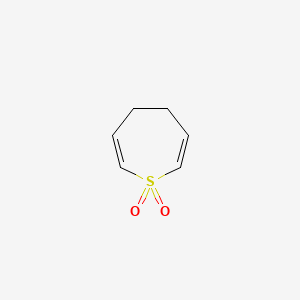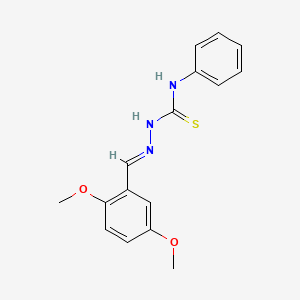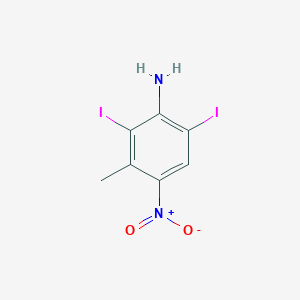![molecular formula C17H18N2O B11952613 N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)
N'-[(Z)-1-phenylbutylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-1-phenylbutylidene]benzohydrazide is a compound belonging to the class of hydrazones, which are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(Z)-1-phenylbutylidene]benzohydrazide can be synthesized through the condensation reaction between a primary amine and a carbonyl compound, typically an aldehyde or a ketone. The reaction involves the following steps:
Condensation Reaction: The primary amine reacts with the carbonyl compound to form an imine intermediate.
Hydrazone Formation: The imine intermediate further reacts with hydrazine to form the hydrazone compound.
The reaction is typically carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate. Solvents such as ethanol or methanol are commonly used to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N’-[(Z)-1-phenylbutylidene]benzohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-1-phenylbutylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding amine and carbonyl compound.
Substitution: The hydrazone moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the original amine and carbonyl compound .
Scientific Research Applications
N’-[(Z)-1-phenylbutylidene]benzohydrazide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as corrosion inhibitors.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(Z)-1-phenylbutylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety allows it to act as a nucleophile, participating in various biochemical reactions. It can inhibit enzymes by forming stable complexes with metal ions, thereby affecting the enzyme’s activity. Additionally, the compound’s antioxidant properties enable it to scavenge free radicals, reducing oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
N’-benzylidene-2-hydroxymethylbenzohydrazide: Similar in structure but with different substituents, leading to varied biological activities.
N’-[(1E)-substituted-phenylmethylidene]benzohydrazide: Another hydrazone derivative with distinct pharmacological properties.
Uniqueness
N’-[(Z)-1-phenylbutylidene]benzohydrazide stands out due to its specific structural features, which confer unique reactivity and biological activity
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-[(Z)-1-phenylbutylideneamino]benzamide |
InChI |
InChI=1S/C17H18N2O/c1-2-9-16(14-10-5-3-6-11-14)18-19-17(20)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,19,20)/b18-16- |
InChI Key |
LIMYTIVNYGQDKY-VLGSPTGOSA-N |
Isomeric SMILES |
CCC/C(=N/NC(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CCCC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(Hexadecyloxy)-5-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B11952531.png)












![N-[(E)-9-anthrylmethylidene]-4-bromoaniline](/img/structure/B11952615.png)
